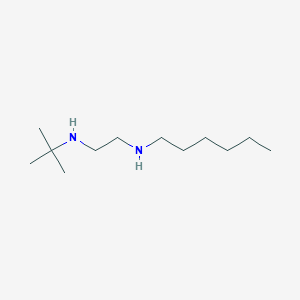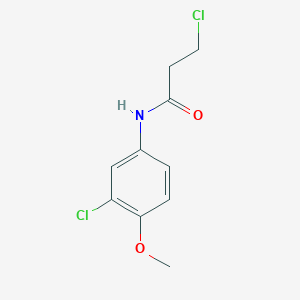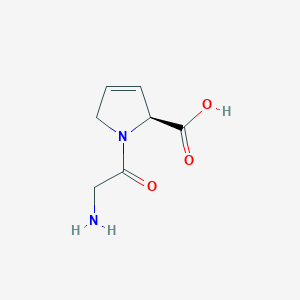
(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid
描述
(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of an aminoacetyl group and a carboxylic acid group further enhances its reactivity and potential for forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with an aminoacetyl precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
科学研究应用
(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The pyrrole ring structure also allows for π-π interactions with aromatic residues in proteins, further influencing biological activity.
相似化合物的比较
Similar Compounds
2-Phenethylamines: These compounds share a similar amine functional group but differ in their overall structure and biological activity.
2-Aminothiazoles: These compounds contain a thiazole ring instead of a pyrrole ring, leading to distinct chemical properties and uses.
Uniqueness
(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid is unique due to its specific combination of functional groups and the pyrrole ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h1-2,5H,3-4,8H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINIVJAPQBUSK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428625 | |
| Record name | (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281670-30-2 | |
| Record name | (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



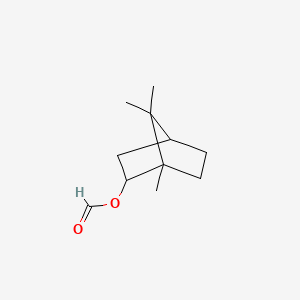

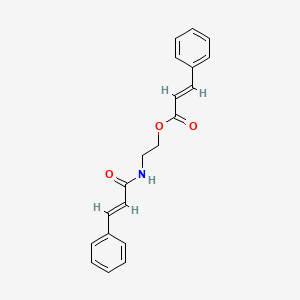

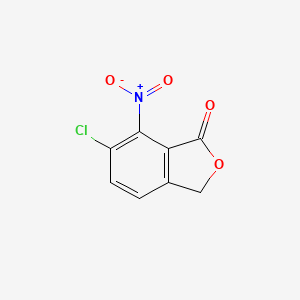
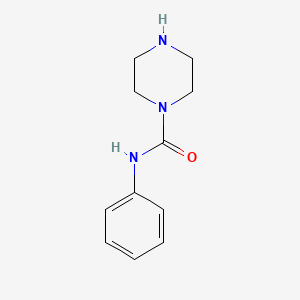
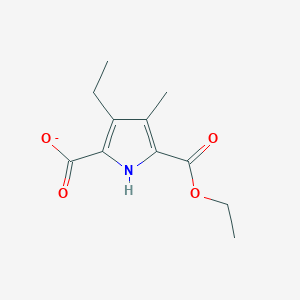
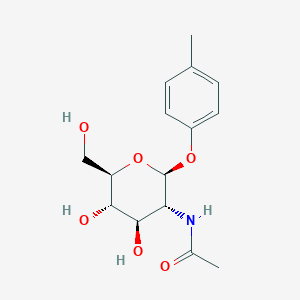
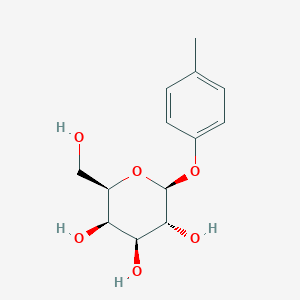

![(3R,7AS)-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1624170.png)
